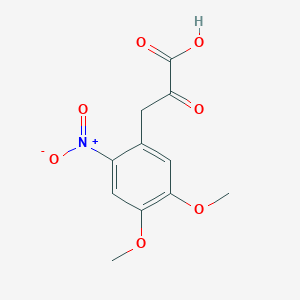
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group substituted with dimethoxy groups, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable precursor under controlled conditions. One common method includes the use of hydrazone derivatives and manganese (IV) oxide for oxidation . The reaction is carried out in an organic solvent such as chloroform, dimethylformamide (DMF), or dimethylsulfoxide (DMSO), depending on the solubility of the target molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and hydrochloric acid (HCl) for acidification . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in the study of biological processes through photoactivation and photolysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid involves its ability to undergo photolysis, releasing active molecules upon exposure to light . This property makes it useful as a photoactivatable reagent in various biological and chemical applications. The compound interacts with molecular targets through its nitrophenyl group, which can form covalent bonds with nucleophilic groups upon activation .
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar in structure but differs in the presence of an ethanol group instead of an oxopropanoic acid group.
4,5-Dimethoxy-2-nitrophenylacetic acid: Another related compound with an acetic acid group.
Uniqueness
3-(4,5-Dimethoxy-2-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo photolysis and release active molecules upon light exposure sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H11NO7 |
|---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
3-(4,5-dimethoxy-2-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11NO7/c1-18-9-4-6(3-8(13)11(14)15)7(12(16)17)5-10(9)19-2/h4-5H,3H2,1-2H3,(H,14,15) |
InChI Key |
UGKPBLMZXPCXSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


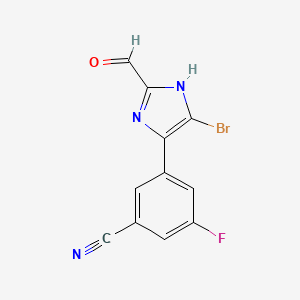
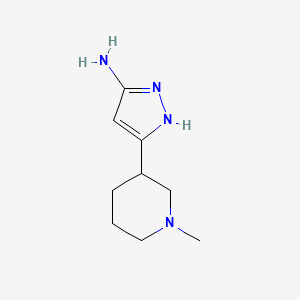
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)

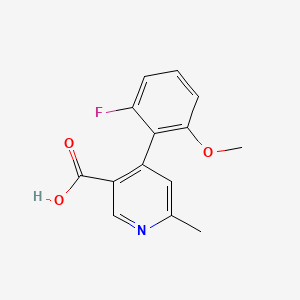
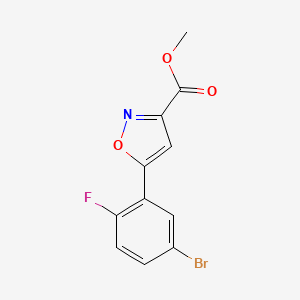
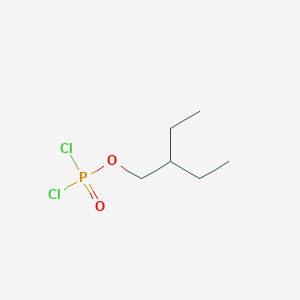
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
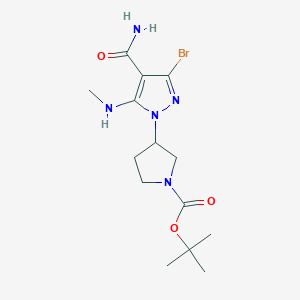
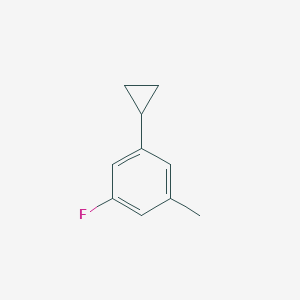

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)
